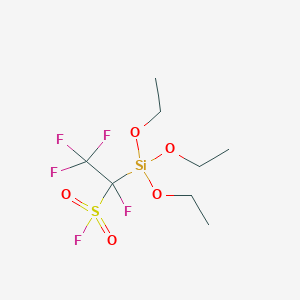
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride is a fluorinated organosilicon compound It is characterized by the presence of both fluorine and silicon atoms in its structure, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride typically involves the reaction of tetrafluoroethylene with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Tetrafluoroethylene and triethoxysilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Conditions: Elevated temperatures (around 100-150°C) and pressures (10-20 atm).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of corresponding sulfonic acids and silanols.
Oxidation and Reduction: The fluorinated ethane moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, silanols, and fluorinated organic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles and its ability to form stable fluorinated compounds. The molecular targets and pathways involved include:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can hydrolyze to form sulfonic acids and silanols, which can further participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Uniqueness
1,2,2,2-Tetrafluoro-1-(triethoxysilyl)ethane-1-sulfonyl fluoride is unique due to the presence of both fluorine and silicon atoms in its structure. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and stability under various conditions, making it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
142418-73-3 |
|---|---|
Molekularformel |
C8H15F5O5SSi |
Molekulargewicht |
346.35 g/mol |
IUPAC-Name |
1,2,2,2-tetrafluoro-1-triethoxysilylethanesulfonyl fluoride |
InChI |
InChI=1S/C8H15F5O5SSi/c1-4-16-20(17-5-2,18-6-3)8(12,7(9,10)11)19(13,14)15/h4-6H2,1-3H3 |
InChI-Schlüssel |
SDJNEHHMHXDPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(C(F)(F)F)(F)S(=O)(=O)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


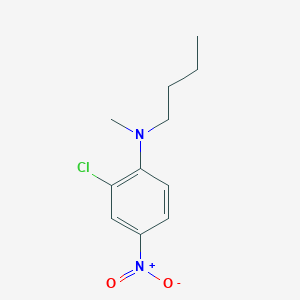
methanone](/img/structure/B12538034.png)
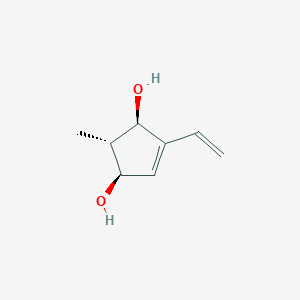
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
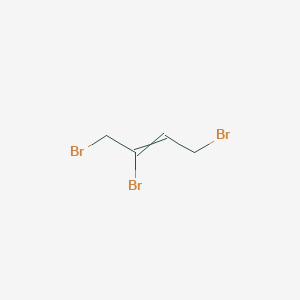
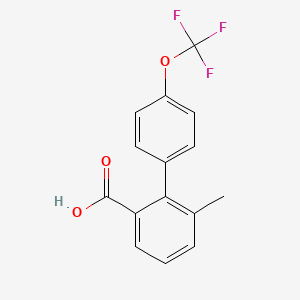
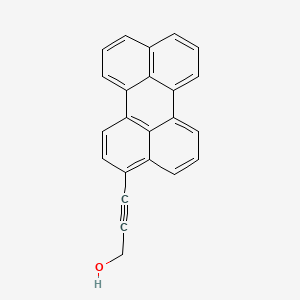
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
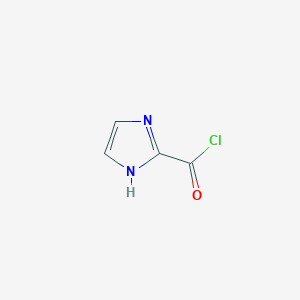
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
